R121919

Descripción general

Descripción

Mecanismo De Acción

R-121919 ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor CRF1. Este receptor está involucrado en la respuesta del cuerpo al estrés al regular la liberación de la hormona adrenocorticotrópica (ACTH) de la glándula pituitaria. Al bloquear el receptor CRF1, R-121919 reduce la liberación de ACTH, modulando así la respuesta al estrés y aliviando los síntomas de ansiedad y depresión .

Análisis Bioquímico

Biochemical Properties

R121919 plays a crucial role in biochemical reactions by interacting with the CRF1 receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body’s response to stress. By binding to the CRF1 receptor, this compound inhibits the action of corticotropin-releasing factor (CRF), thereby modulating the release of adrenocorticotropic hormone (ACTH) and corticosterone . This interaction reduces the physiological and behavioral responses to stress, highlighting the compound’s potential as an anxiolytic and antidepressant agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s interaction with the CRF1 receptor leads to a decrease in the release of ACTH and corticosterone, which in turn affects the stress response at the cellular level . This modulation of the HPA axis can result in reduced anxiety and improved mood, making this compound a promising candidate for the treatment of stress-related disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CRF1 receptor, which is a G-protein-coupled receptor (GPCR). By occupying the receptor, this compound prevents CRF from binding and activating the receptor. This inhibition leads to a decrease in the downstream signaling pathways that are typically activated by CRF, including the cyclic AMP (cAMP) pathway . The reduction in cAMP levels subsequently affects the expression of genes involved in the stress response, thereby exerting its anxiolytic and antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to be stable and effective in reducing stress responses shortly after administration. Its long-term effects on cellular function have also been studied. In vitro and in vivo studies have shown that this compound can maintain its efficacy over extended periods, with sustained reductions in ACTH and corticosterone levels . This stability and prolonged action make it a valuable tool for studying the HPA axis and stress-related disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound dose-dependently attenuates the release of ACTH and corticosterone in response to stress . At higher doses, this compound has been observed to produce significant anxiolytic effects, reducing measures of anxiety in rodent models . At very high doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the CRF1 receptor. The compound’s metabolism involves its binding to the receptor and subsequent inhibition of CRF-induced signaling pathways . This interaction affects the metabolic flux and levels of metabolites associated with the stress response, contributing to its overall anxiolytic and antidepressant effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s lipophilic nature allows it to cross cell membranes easily and reach its target receptors . Once inside the cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation at the CRF1 receptor sites . This efficient transport and distribution are crucial for its effectiveness in modulating the stress response .

Subcellular Localization

This compound’s subcellular localization is primarily at the CRF1 receptor sites, which are distributed in various compartments and organelles within the cells . The compound’s targeting signals and post-translational modifications direct it to these specific locations, ensuring its effective interaction with the receptor . This precise localization is essential for its activity and function in modulating the stress response .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de R-121919 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmenteLas condiciones de reacción generalmente involucran el uso de bases fuertes, como el hidruro de sodio, y solventes como la dimetilformamida (DMF) para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de R-121919 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando el uso de reactores automatizados y sistemas de purificación. El producto final se obtiene típicamente como un sólido blanco a blanquecino, que luego se purifica utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

R-121919 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Halogenos en presencia de un catalizador.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de R-121919 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Aplicaciones Científicas De Investigación

R-121919 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de prueba para estudiar el receptor CRF1 y su papel en la respuesta al estrés.

Biología: Se emplea en la investigación para comprender los mecanismos moleculares subyacentes a la ansiedad y la depresión.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de los trastornos de ansiedad, la depresión y otras afecciones relacionadas con el estrés.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos que se dirigen al receptor CRF1

Comparación Con Compuestos Similares

Compuestos similares

Antalarmina: Otro antagonista del receptor CRF1 con efectos ansiolíticos y antidepresivos similares.

NBI-27914: Un compuesto estructuralmente relacionado con R-121919, que también se dirige al receptor CRF1.

CP-154,526: Un potente antagonista del receptor CRF1 con propiedades farmacológicas similares

Singularidad de R-121919

R-121919 es único debido a su alta selectividad y afinidad por el receptor CRF1, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas. Su capacidad para cruzar la barrera hematoencefálica y su biodisponibilidad oral mejoran aún más su utilidad en comparación con otros compuestos similares .

Propiedades

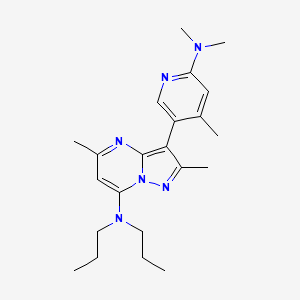

IUPAC Name |

3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNRUWYFVIGKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173162 | |

| Record name | NBI-30775 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195055-03-9 | |

| Record name | NBI-30775 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195055039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI-30775 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBI-30775 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82N555U1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

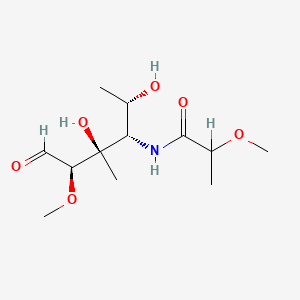

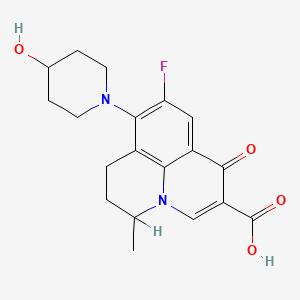

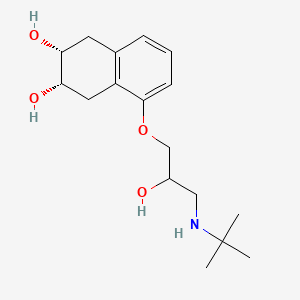

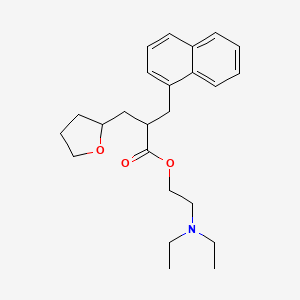

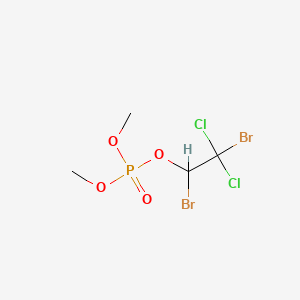

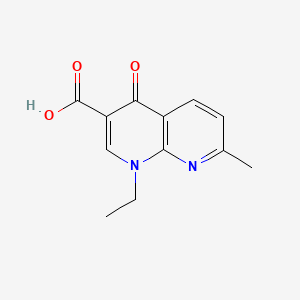

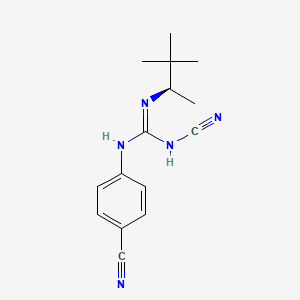

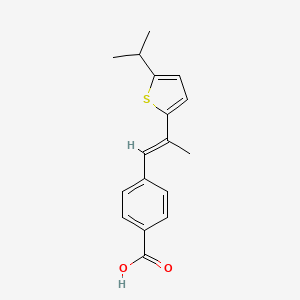

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.